Tert-butyl 8-bromoquinolin-3-ylcarbamate
Overview
Description
Tert-butyl 8-bromoquinolin-3-ylcarbamate is a chemical compound with the molecular formula C14H15BrN2O2 . It has a molecular weight of 323.19 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl 8-bromoquinolin-3-ylcarbamate is1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-10-7-9-5-4-6-11(15)12(9)16-8-10/h4-8H,1-3H3,(H,17,18)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl 8-bromoquinolin-3-ylcarbamate is a solid substance . The compound is typically stored in a sealed environment at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry Applications
- Antimalarial Drug Development : A notable application involves the development of 4-aminoquinoline drug candidates like N-tert-Butyl isoquine (GSK369796), which was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations. This molecule exhibited excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, representing a significant advancement in antimalarial therapy (O’Neill et al., 2009).
Organic Synthesis and Material Science
- Corrosion Inhibition : The synthesized compound tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) has been evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solution. Electrochemical measurements indicated that these organic compounds are mixed-type inhibitors, showcasing the potential of such derivatives in industrial applications to prevent metal corrosion (Faydy et al., 2019).
Chemical Synthesis Techniques
Facile Synthesis Methods : Research on the facile synthesis of 3-substituted isoquinolines derivatives via microwave-assisted tandem three-component coupling cyclization has been reported. This method highlights the efficiency of creating complex molecules using modern synthetic techniques, providing valuable tools for the development of pharmaceuticals and other organic compounds (Lin et al., 2012).
Cascade Synthesis : Another research focus is the tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinolines, offering a metal-free method for constructing complex quinoline derivatives. This method facilitates the formation of a C-S bond and quinoline ring in one step, underscoring its potential in organic synthesis and drug discovery (Zhang et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-(8-bromoquinolin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-10-7-9-5-4-6-11(15)12(9)16-8-10/h4-8H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPUZMUZMMHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857139 | |
Record name | tert-Butyl (8-bromoquinolin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-bromoquinolin-3-ylcarbamate | |
CAS RN |
347146-17-2 | |
Record name | Carbamic acid, (8-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347146-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (8-bromoquinolin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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